molecular formula C7H8BNO4 B1443864 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104637-53-7

2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1443864
CAS RN: 1104637-53-7
M. Wt: 180.96 g/mol
InChI Key: NHVZIRZCTRJEFP-UHFFFAOYSA-N
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Description

2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boronic acid derivative . It is also known as Bortezomib, and it is used as a proteasome inhibitor drug. This compound was first synthesized in 1995 and has been extensively studied for its properties in scientific experiments.


Molecular Structure Analysis

The molecular formula of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is C7H8BNO4 . Its molecular weight is 180.96 g/mol . The InChI code is 1S/C7H8BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h1H,4-5H2,2H3 .


Physical And Chemical Properties Analysis

2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a white crystalline powder. It is slightly soluble in water and soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Unfortunately, other specific physical and chemical properties are not available from the search results.

Scientific Research Applications

Chemical Structure and Properties

The study of the chemical structure and properties of compounds related to 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been a subject of interest in scientific research. For instance, the crystal structure analysis of a related compound, 2-(6-Bromopyridin-2-yl)-6-methyl-[1,3,6,2]dioxazaborocane, revealed insights into the bond lengths and angles within the dioxazaborocane ring system. This study highlights the structural stability and potential reactivity of such compounds due to the presence of a methyl group and a pyridine moiety, affecting the bond lengths and angles, which could influence their chemical behavior and applications in synthesis and materials science (Sopková-de Oliveira Santos et al., 2004).

Polymer Chemistry

In the field of polymer chemistry, boronated styrenes derived from 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione have been utilized to enhance the flame retardancy of polystyrene. By incorporating these boronated monomers into the polymer backbone, researchers have developed (co)polymers with varied boron content, which exhibit improved thermal stability and reduced flammability. The synthesis and characterization of these polymers demonstrate the application of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione derivatives in developing advanced materials with specific properties, such as flame retardancy (Wiącek et al., 2015).

Synthetic Applications

The synthetic versatility of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and its derivatives has been explored in various chemical reactions. For example, the synthesis and characterization of new 1,3,6,2-dioxazaborocanes with different substituents provided insights into their potential applications in organic synthesis. These compounds can serve as intermediates for further chemical transformations, including the synthesis of germanium derivatives. The study of their structures through X-ray diffraction and NMR spectroscopy sheds light on their chemical behavior and reactivity, making them valuable tools in synthetic organic chemistry (Lermontova et al., 2008).

Mechanism of Action

2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione acts as a reversible inhibitor of the 26S proteasome. It was approved by the US Food and Drug Administration in 2003 for the treatment of multiple myeloma and mantle cell lymphoma.

Safety and Hazards

The safety information for 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVZIRZCTRJEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746277
Record name 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS RN

1104637-53-7, 1310384-76-9
Record name 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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